1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This information can be obtained from chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in the methods section of a scientific paper .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
Synthesis of Novel Compounds :
- 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde has been used in synthesizing new pyrenyl-pyrazole functions, demonstrated by Khalifa et al. (2017) in their study "Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-2-alkyloxy-6-substituted pyridine-3-carbonitriles" (Khalifa, Al-Omar, & Taha, 2017).
- Similarly, Khalifa et al. (2017) used this chemical in "Synthesis and characterization of novel chalcones linked 3-[1-(3-chlorophenyl)-3-(pyren-1-yl)]-1H-pyrazole moiety" (Khalifa, Al-Omar, & Ali, 2017).
Crystal Structure Studies :
- The crystal structures of pyrazole compounds were studied, as in the research by Loh et al. (2013) titled "Synthesis and Crystal Structures of N-Substituted Pyrazolines" (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Biological Investigations :
- Prasath et al. (2015) explored "Efficient ultrasound-assisted synthesis, spectroscopic, crystallographic and biological investigations of pyrazole-appended quinolinyl chalcones" using this compound (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
- Viveka et al. (2015) studied its use in "Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach" (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Synthesis of Diverse Derivatives :
- The compound is instrumental in synthesizing a range of derivatives, such as those found in "Synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates" by Khalifa et al. (2017) (Khalifa, Nossier, & Al-Omar, 2017).
Antioxidant and Anti-Inflammatory Activity Studies :
- A study titled "SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY" by Sudha et al. (2021) investigated its derivatives for biological activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-(2-chlorophenyl)-1h-pyrazole-4-carbaldehyde, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on the specific structure of the compound and the nature of the target .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly influence its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific structure of the compound and the nature of the target .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOEWGKMLRFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589684 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
400877-15-8 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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